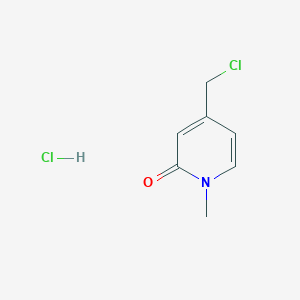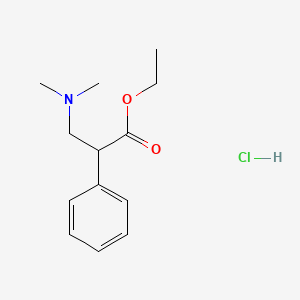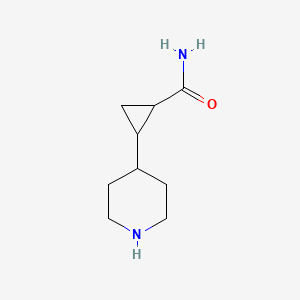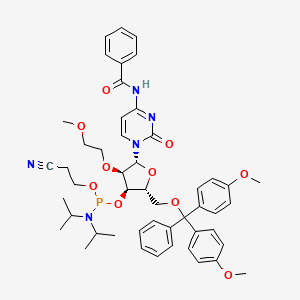
N4-Benzoyl-5'-O-DMT-2'-O-methyl-5-methylcytidine 3'-CE phosphoramidite
Overview
Description
2’-O-Methoxyethyl-ribocytidine (2’-O-MOE-rC) is a modified nucleoside used in the synthesis of RNA. This compound is part of the second generation of antisense oligonucleotides, which are designed to enhance nuclease resistance, lower toxicity, and increase binding affinity to target RNA sequences . The 2’-O-MOE modification is particularly valuable in therapeutic applications due to its improved stability and reduced nonspecific protein binding .
Mechanism of Action
Target of Action
The primary target of N4-Benzoyl-5’-O-DMT-2’-O-methyl-5-methylcytidine 3’-CE phosphoramidite is the DNA and RNA sequences where it is used to synthesize cytidine . Cytidine plays a crucial role in various biological functions, including the formation of DNA and RNA.
Mode of Action
N4-Benzoyl-5’-O-DMT-2’-O-methyl-5-methylcytidine 3’-CE phosphoramidite interacts with its targets by participating in the synthesis of oligodeoxynucleotides containing a 3’-S-phosphorothiolate (3’-PS) linkage . This process is a part of the solid-phase synthesis, a method widely used in biochemistry for producing nucleic acids and peptides .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of DNA and RNA sequences. It is used in the formation of oligodeoxynucleotides containing a 3’-S-phosphorothiolate (3’-PS) linkage . This process is crucial for the enzymatic cleavage processes in DNA .
Result of Action
The result of the action of N4-Benzoyl-5’-O-DMT-2’-O-methyl-5-methylcytidine 3’-CE phosphoramidite is the successful synthesis of oligodeoxynucleotides containing a 3’-S-phosphorothiolate (3’-PS) linkage . These oligodeoxynucleotides are useful tools for detecting enzymatic cleavage processes in DNA .
Action Environment
The action, efficacy, and stability of N4-Benzoyl-5’-O-DMT-2’-O-methyl-5-methylcytidine 3’-CE phosphoramidite can be influenced by various environmental factors. It is known that the compound is used in solid-phase synthesis, a process typically conducted under controlled laboratory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-MOE-rC typically involves the use of phosphoramiditesThe nucleoside is then coupled with a phosphoramidite to facilitate its incorporation into oligonucleotides . The reaction conditions often include the use of anhydrous solvents and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2’-O-MOE-rC involves large-scale synthesis using automated oligonucleotide synthesizers. These machines are designed to handle the complex chemistry of nucleoside modifications, ensuring consistent quality and scalability . The process is optimized for high throughput and minimal waste, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2’-O-MOE-rC undergoes various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized under specific conditions, altering the compound’s properties.
Reduction: Reduction reactions can modify the nucleoside’s functional groups, impacting its reactivity.
Substitution: The methoxyethyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of 2’-O-MOE-rC, each with unique properties that can be tailored for specific applications .
Scientific Research Applications
2’-O-MOE-rC has a wide range of scientific research applications:
Comparison with Similar Compounds
2’-O-MOE-rC is often compared with other modified nucleosides such as:
2’-O-Methyl-ribocytidine (2’-O-Me-rC): Similar in structure but with a methyl group instead of a methoxyethyl group, offering different stability and binding properties.
2’-Fluoro-ribocytidine (2’-F-rC): Contains a fluorine atom at the 2’ position, providing increased resistance to nuclease degradation.
Phosphorodiamidate morpholino oligomers (PMO): A different class of nucleic acid analogs with unique properties for gene silencing.
2’-O-MOE-rC stands out due to its balanced combination of stability, low toxicity, and high binding affinity, making it a preferred choice for many therapeutic and research applications .
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H58N5O10P/c1-34(2)54(35(3)4)65(62-30-14-28-50)64-44-42(63-47(45(44)60-32-31-57-5)53-29-27-43(52-48(53)56)51-46(55)36-15-10-8-11-16-36)33-61-49(37-17-12-9-13-18-37,38-19-23-40(58-6)24-20-38)39-21-25-41(59-7)26-22-39/h8-13,15-27,29,34-35,42,44-45,47H,14,30-33H2,1-7H3,(H,51,52,55,56)/t42-,44-,45-,47-,65?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFVTVZPQIFRAU-NXPFYNPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H58N5O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101806 | |
| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
908.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251647-54-8 | |
| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251647-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



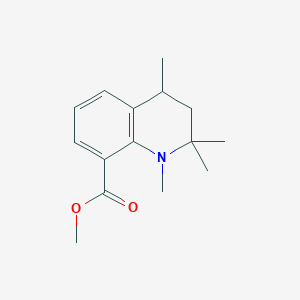
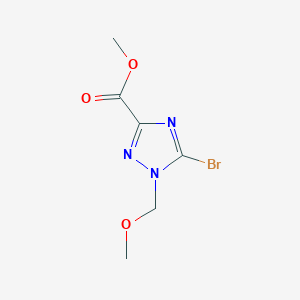
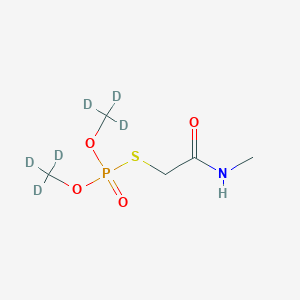
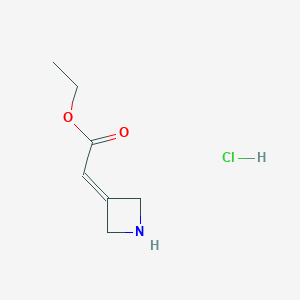
![2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid](/img/structure/B1435938.png)
![1-Oxaspiro[4.4]nonan-3-ol](/img/structure/B1435939.png)
cyclohexa-1,3,5-triene](/img/structure/B1435942.png)

